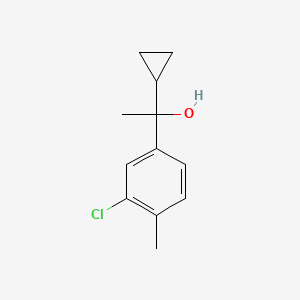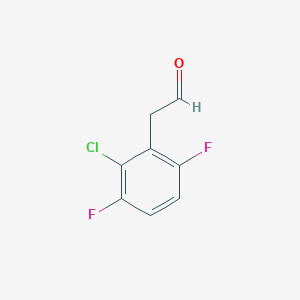
2-(2-Chloro-3,6-difluorophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-3,6-difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5ClF2O It is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,6-difluorophenyl)acetaldehyde typically involves the chlorination and fluorination of a suitable phenyl precursor, followed by the introduction of the aldehyde group. One common method includes the following steps:
Chlorination and Fluorination: A phenyl compound is subjected to chlorination and fluorination reactions using reagents such as chlorine gas and fluorine gas or their derivatives under controlled conditions.
Formylation: The resulting chlorofluorophenyl compound is then subjected to formylation using reagents like formyl chloride or formic acid in the presence of a catalyst to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-3,6-difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-Chloro-3,6-difluorophenyl)acetic acid.
Reduction: 2-(2-Chloro-3,6-difluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-3,6-difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Chloro-3,6-difluorophenyl)acetamide
- 2-Chloro-4,6-difluoroaniline
Comparison
2-(2-Chloro-3,6-difluorophenyl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to similar compounds like 2-(2-Chloro-3,6-difluorophenyl)acetamide (which has an amide group) and 2-Chloro-4,6-difluoroaniline (which has an amino group)
Eigenschaften
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8-5(3-4-12)6(10)1-2-7(8)11/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMVIHLNHQBDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)
![1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)
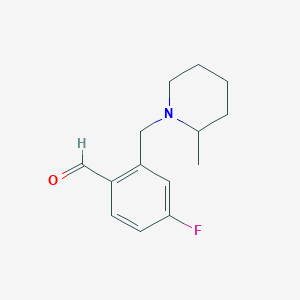
![3-[2-(1,3-Dioxanyl)]-1-(3-methyl-2-thienyl)-1-propanol](/img/structure/B7999640.png)
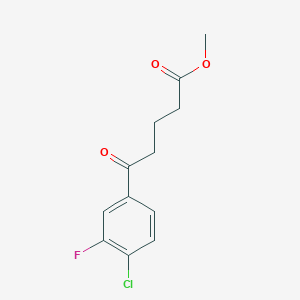

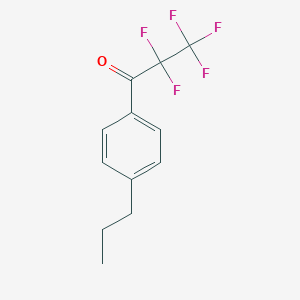

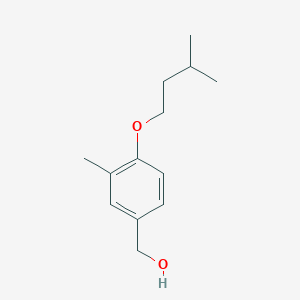
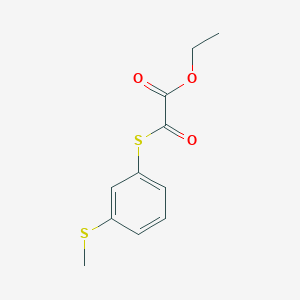
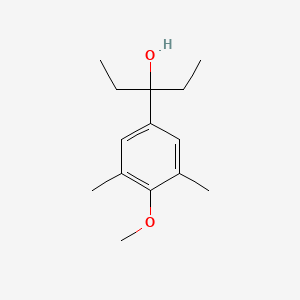
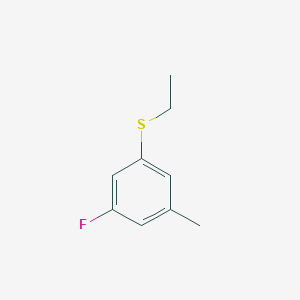
![1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999690.png)
